N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide
Description
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-23(17-10-13-19(14-11-17)28-18-7-2-1-3-8-18)26-24-25-22-20-9-5-4-6-16(20)12-15-21(22)29-24/h1-11,13-14H,12,15H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAASEUOOPZRVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzo[d]thiazole derivatives: Known for their antimicrobial and antitumor properties.
Imidazo[2,1-b]thiazole derivatives: Investigated for their antimycobacterial activity.
Uniqueness
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a complex structure that combines a naphtho[1,2-d][1,3]thiazole moiety with a phenoxybenzamide group, which contributes to its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C19H15N3O2S
- Molecular Weight : 341.41 g/mol
- CAS Number : 361160-48-7
The structural features of this compound are critical for its biological activity. The thiazole ring is known for its role in various pharmacological effects, while the phenoxy group enhances lipophilicity and facilitates membrane permeability.
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
- Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.
2. Antitumor Properties
- Research indicates that this compound may inhibit tumor cell proliferation. In vitro studies have reported cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
3. Anti-inflammatory Effects
- The compound has been investigated for its ability to modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
- Receptor Modulation : It potentially interacts with receptors involved in pain and inflammation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Tested Strains/Cell Lines |
|---|---|---|
| Antimicrobial | Significant | E. coli, S. aureus |
| Antitumor | Cytotoxic | MCF-7, A549 |
| Anti-inflammatory | Moderate | RAW 264.7 cells |
Recent Research Highlights
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics .
- Antitumor Activity : In vitro assays demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
- Inflammation Modulation : Research indicated that this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide), suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
